molecular formula C12H13NO3S2 B2987959 N-(4-ethoxyphenyl)thiophene-2-sulfonamide CAS No. 358666-72-5

N-(4-ethoxyphenyl)thiophene-2-sulfonamide

Cat. No.: B2987959
CAS No.: 358666-72-5
M. Wt: 283.36
InChI Key: NPCUFMARANRVLV-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C12H13NO3S2 and a molecular weight of 283.37 g/mol . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and a sulfonamide group attached to the thiophene ring. The ethoxyphenyl group is attached to the nitrogen atom of the sulfonamide group .

Preparation Methods

The synthesis of N-(4-ethoxyphenyl)thiophene-2-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 4-ethoxyaniline with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These optimizations may include the use of continuous flow reactors, automated systems, and advanced purification techniques .

Comparison with Similar Compounds

N-(4-ethoxyphenyl)thiophene-2-sulfonamide can be compared with other thiophene-based sulfonamides, such as:

Properties

IUPAC Name

N-(4-ethoxyphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S2/c1-2-16-11-7-5-10(6-8-11)13-18(14,15)12-4-3-9-17-12/h3-9,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCUFMARANRVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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